(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXDENFFZXJVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as furan, thiazepane, and imidazopyridine derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the heterocyclic rings, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study on related thiazepane derivatives demonstrated significant anticancer effects against multiple cancer cell lines, suggesting potential for further exploration of this compound's efficacy in cancer therapy.
- Antimicrobial Activity : Preliminary investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanisms are believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Synthetic Chemistry
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The synthetic routes often focus on optimizing yield and biological activity by modifying functional groups or structural components.
Study 1: Anticancer Activity
In a laboratory study involving the U937 human histocytic lymphoma cell line, this compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated significant inhibitory effects at low concentrations, suggesting that this compound could be developed into treatments for infections caused by resistant strains.
Mechanism of Action
The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from literature:
Key Observations :
- Substituent Effects : The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to triazole or nitrophenyl groups in analogs 8p and 10a, which rely on hydrogen bonding or polar interactions .
- Lipophilicity : Furan’s moderate logP (~1.3) likely improves bioavailability over polar nitro (8p) or triazole (10a) substituents, aligning with drug-likeness criteria .
Physicochemical Properties
- Melting Points : Analogs like 8p (104–105°C) and 11b (90–92°C) are solids, whereas 10a/b are viscous liquids. The target’s furan-thiazepane hybrid may exhibit intermediate melting behavior due to balanced rigidity and flexibility .
- Spectral Data : The target’s ¹H NMR would show distinct signals for furan protons (~6.3–7.4 ppm) and thiazepane methylenes (~2.5–3.5 ppm), differing from piperazine/triazole analogs (e.g., 8p’s nitrophenyl protons at ~8.0 ppm) .
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a thiazepane ring, a furan moiety, and an imidazo-pyridine unit. The chemical formula is , and its molecular weight is approximately 270.34 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class that target leukotriene A-4 hydrolase. This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.
- Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial activity, which is common among thiazepane derivatives. Further studies are needed to elucidate this aspect.
Biological Activity Data Table
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits leukotriene A-4 hydrolase | |
| Antitumor | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Potential activity against various pathogens |
Case Studies
- Antitumor Efficacy : In a study by Almeida et al., the synthesized derivatives of imidazo-pyridine were tested against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant inhibition of cell growth and induced DNA fragmentation, marking them as potential candidates for chemotherapy.
- Inflammatory Response Modulation : Another study evaluated the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could reduce inflammation markers, indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
